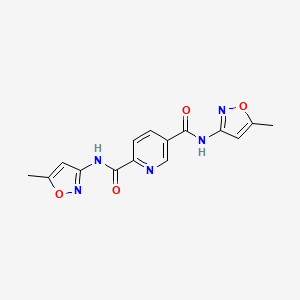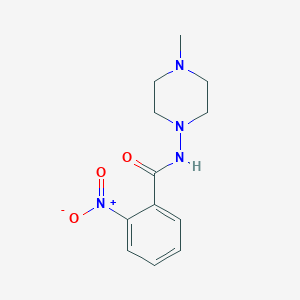![molecular formula C15H14ClN3O2S B5806814 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide, also known as CP-690,550, is a synthetic compound that has been used in scientific research for its immunosuppressive properties. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide is a JAK inhibitor that blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, this compound prevents the activation of downstream signaling pathways, which leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and B cells. This compound has also been shown to have anti-proliferative effects on cancer cells, which may be due to its inhibition of JAK-STAT signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects. In addition, this compound may not be suitable for long-term use due to its potential for immunosuppression.
Future Directions
There are several potential future directions for the use of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide in scientific research. One direction is the development of more specific JAK inhibitors that have fewer off-target effects. Another direction is the investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, the long-term effects of this compound on the immune system and other physiological systems should be further investigated to determine its safety and potential for long-term use.
Synthesis Methods
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide involves several steps, starting from the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminopyridine in the presence of triethylamine to yield the intermediate amide. This amide is then treated with carbon disulfide and potassium hydroxide to form the carbonothioyl group. The final product is obtained by reacting the intermediate with 4-aminobenzamide in the presence of sodium hydride.
Scientific Research Applications
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing transplant rejection and graft-versus-host disease. In addition, this compound has been studied for its potential use in treating certain cancers, such as leukemia and lymphoma.
properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-12-5-3-4-10(8-12)14(20)19-15(22)18-13-7-6-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIICHFMFFKMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)



![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)